molecular formula C19H28O8 B10753498 4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

Cat. No.: B10753498
M. Wt: 384.4 g/mol
InChI Key: FIHJKUPKCHIPAT-AXFKQHSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid features a tetracyclic ether-oxygen core fused to a butanoic acid moiety via an ester linkage. This structure is analogous to dihydroartemisinin derivatives, which are known for their anti-parasitic activity .

Properties

IUPAC Name

4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJKUPKCHIPAT-AXFKQHSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182824-33-5
Record name Artesunate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid , commonly known as Artesunate , is a semi-synthetic derivative of artemisinin, a well-known antimalarial agent derived from the sweet wormwood plant (Artemisia annua). This compound exhibits a variety of biological activities that have been the subject of extensive research.

Basic Information

PropertyDetails
IUPAC Name 4-oxo-4-[[(1S,4S,5R,...]butanoic acid
Molecular Formula C19H28O8
Molecular Weight 384.40 g/mol
CAS Number 182824-33-5
Topological Polar Surface Area (TPSA) 101.00 Ų
LogP (XlogP) 2.50

Structural Information

The compound's structure includes multiple functional groups and a complex bicyclic framework that contributes to its biological activity. The presence of oxygenated functionalities enhances its interaction with biological targets.

Antimalarial Activity

Artesunate is primarily recognized for its potent antimalarial properties. It acts by generating reactive oxygen species (ROS) that damage the malaria parasite's cellular components. Clinical studies have demonstrated that Artesunate is effective against various strains of Plasmodium falciparum, particularly in severe malaria cases.

Antiviral Properties

Recent studies have indicated that Artesunate exhibits antiviral activity against several viruses, including:

  • HIV : Artesunate has shown potential in inhibiting HIV replication through modulation of host cell pathways.
  • Dengue Virus : Research suggests that Artesunate can reduce viral load and improve clinical outcomes in dengue-infected patients.

Anticancer Effects

Emerging evidence supports the anticancer potential of Artesunate. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of signaling pathways related to cell survival and apoptosis

Anti-inflammatory Activity

Artesunate also possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

Case Studies and Research Findings

  • Antimalarial Efficacy : A clinical trial involving Artesunate showed a significant reduction in mortality rates among patients with severe malaria compared to conventional treatments .
  • Antiviral Mechanisms : A study published in Antiviral Research demonstrated that Artesunate effectively inhibited HIV replication in vitro by targeting the viral envelope proteins .
  • Cancer Research : A recent study highlighted that Artesunate induced apoptosis in breast cancer cells via ROS-mediated pathways, suggesting its potential as an adjunct therapy in cancer treatment .

Table of Biological Activities

Activity TypeTarget Organism/ConditionMechanism of ActionReference
AntimalarialPlasmodium falciparumGeneration of ROS leading to parasite death
AntiviralHIVInhibition of viral replication
AntiviralDengue VirusReduction of viral load
AnticancerVarious Cancer Cell LinesInduction of apoptosis via oxidative stress
Anti-inflammatoryChronic Inflammatory DiseasesInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

4-Oxo Butanoic Acid Derivatives with Aromatic Substituents

  • 4-(4-Bromophenyl)-4-oxobutanoic acid derivatives (e.g., compounds 11–13 in ): Synthesis: Prepared via condensation reactions with ethyl thioethanol, piperidine, or phthalimide-containing reagents . Properties: Substituents like bromophenyl or thiadiazole groups enhance lipophilicity and influence melting points (e.g., compound 11: MP 136–138°C) .
  • 4-Oxo-4-(p-tolyl)butanoic acid (): Structural Similarity: 92–95% similarity to the target compound, differing in the substitution of the tetracyclic system with a simpler p-tolyl group . Applications: Used in polymer and surfactant synthesis due to its carboxylic acid functionality .

Heterocyclic Derivatives

  • 4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid (): Structure: Combines a thienopyridine ring with the 4-oxo butanoic acid backbone (C₁₁H₁₃NO₃S) . Physicochemical Properties: The sulfur-containing heterocycle increases polarity compared to the target compound’s oxygen-rich tetracyclic system .

Artemisinin-Related Derivatives ()

  • Dihydroartemisinin derivatives (e.g., compounds 41–42): Structure: Share the tetracyclic ether-oxygen core but lack the butanoic acid ester .

Comparative Data Table

Compound Name Substituent/Backbone Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound Tetracyclic ether-oxygen system Not explicitly listed Inferred ~450–500 Potential anti-parasitic activity
4-(4-Bromophenyl)-4-oxobutanoic acid (11) Bromophenyl, methoxycarbonylthio C₁₃H₁₃BrO₄S 345.21 MP 136–138°C, IR: 1730 cm⁻¹ (C=O)
4-Oxo-4-(p-tolyl)butanoic acid p-Tolyl C₁₁H₁₂O₃ 192.21 High structural similarity (95%)
4-Oxo-4-thieno[3,2-c]pyridin-5-yl butanoic acid Thienopyridine C₁₁H₁₃NO₃S 255.29 Increased polarity, PSA 97.58 Ų
Dihydroartemisinin quinoline derivative 42a Quinoline-modified tetracyclic C₂₄H₃₁NO₆ 429.51 Anti-Toxoplasma (SI = 1.02)

Key Findings

Substituent Impact: Brominated or aromatic groups (e.g., bromophenyl, p-tolyl) enhance lipophilicity, while heterocycles (e.g., thienopyridine) increase polarity .

Synthetic Flexibility: The 4-oxo butanoic acid backbone allows diverse modifications, enabling tailored physicochemical or pharmacokinetic properties .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Methodological Answer: Synthetic routes should prioritize stereochemical control due to the compound’s tetracyclic ether core. Strategies include:

  • Protecting Groups : Use tert-butyl or benzyl groups to shield reactive oxygen atoms during cyclization steps .
  • Coupling Agents : Employ DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for carboxylate activation, as seen in analogous peptide-like syntheses .
  • Solvent Selection : Dioxane or THF for solubility and stability of intermediates, with HCl/dioxane for deprotection .
  • Purification : Column chromatography or HPLC to isolate enantiomerically pure fractions, given the compound’s structural complexity .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
CyclizationDCC, DMAP, THF, 0°C → RT65–75%
Deprotection4M HCl/dioxane, 2h>90%

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Essential for resolving stereochemistry and confirming the tetracyclic ether framework. For example, weak C–H⋯O hydrogen bonds stabilize crystal packing, as observed in structurally similar anthraquinone derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR to assign methyl and oxygenated stereocenters. DEPT-135 and COSY experiments clarify coupling patterns in complex regions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₂₄O₈) and detect fragmentation pathways .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid dry sweeping to prevent airborne dispersion .

Advanced Research Questions

Q. How can computational modeling predict reactivity or pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the tetracyclic ether core to predict oxidative stability. For example, ether linkages in similar compounds show BDEs of ~80–90 kcal/mol .
  • Molecular Dynamics (MD) : Simulate membrane permeability using logP values (estimated via ACD/Labs Percepta). Hydroxyl and ketone groups may reduce bioavailability .
  • ADMET Prediction : Tools like SwissADME assess metabolic pathways (e.g., cytochrome P450 interactions) .

Q. How can researchers resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in anthraquinone-based studies .
  • Control Experiments : Use enantiomerically pure standards to rule out stereochemical impurities influencing activity .
  • Theoretical Frameworks : Link results to existing models (e.g., Michaelis-Menten kinetics for enzyme inhibition) to contextualize outliers .

Q. What advanced crystallization strategies improve stability for X-ray analysis?

Methodological Answer:

  • Co-Crystallization : Add co-formers (e.g., nicotinamide) to enhance hydrogen bonding networks, as demonstrated in anthraquinone derivatives .
  • Temperature Gradients : Slow cooling (0.5°C/hr) from saturated ethanol/water solutions to grow diffraction-quality crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data, with SHELXL for refinement (R-factor < 0.08) .

Table 2: Crystallographic Parameters from Analogous Compounds

ParameterValueReference
Bond Length (C–C)1.54 Å (±0.007 Å)
R-Factor0.078
Space GroupP2₁/c

Methodological Notes

  • Stereochemical Purity : Chiral HPLC with amylose-based columns ensures >99% enantiomeric excess, critical for pharmacological studies .
  • Data Reproducibility : Pre-register experimental protocols (e.g., on OSF) to standardize conditions and minimize batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., incineration for halogenated byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.